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Compound of Interest

Compound Name: Vanoxerine

Cat. No.: B1584691 Get Quote

Vanoxerine (GBR-12909) is a piperazine derivative with a multifaceted pharmacological

profile, primarily characterized by its potent and selective inhibition of the dopamine transporter

(DAT).[1][2] Initially investigated for the treatment of depression and Parkinson's disease, its

development later focused on cocaine dependence and cardiac arrhythmias.[3][4] This

technical guide provides an in-depth overview of Vanoxerine's mechanism of action,

pharmacodynamics, pharmacokinetics, and clinical development history, tailored for

researchers, scientists, and drug development professionals.

Mechanism of Action
Vanoxerine's pharmacological effects stem from its interaction with multiple molecular targets.

Its primary mechanism is the potent and selective inhibition of the dopamine transporter (DAT),

but it also exhibits significant activity as a multi-ion channel blocker.

Dopamine Reuptake Inhibition
Vanoxerine is a high-affinity antagonist of the dopamine transporter.[3][5] It binds to the DAT

with an affinity approximately 50 times greater than that of cocaine.[2] By blocking the reuptake

of dopamine from the synaptic cleft, Vanoxerine increases the concentration and duration of

dopamine in the synapse. However, unlike cocaine, Vanoxerine also appears to inhibit

dopamine release, resulting in only a modest elevation of overall dopamine levels and

consequently, mild stimulant effects.[2] This unique profile has been the basis for its

investigation as a potential pharmacotherapy for cocaine addiction, aiming to reduce craving

and block the rewarding effects of cocaine.[2][6]
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Cardiac Ion Channel Blockade
In addition to its effects on the dopaminergic system, Vanoxerine is a potent blocker of multiple

cardiac ion channels, a property that underpins its antiarrhythmic potential.[1][4] It acts on the

following key channels:

hERG (IKr): Vanoxerine is a potent blocker of the human Ether-à-go-go-Related Gene

(hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium

current (IKr) critical for cardiac repolarization.[1][2]

Sodium Channels (INa): It blocks cardiac sodium channels in a frequency-dependent

manner.[1][4]

L-type Calcium Channels (ICa,L): Vanoxerine also demonstrates frequency-dependent

blockade of L-type calcium channels.[1][2]

This multi-ion channel blockade prolongs the cardiac action potential, which can help to

terminate and prevent reentrant circuits that cause arrhythmias like atrial fibrillation.[1][2] The

frequency-dependent nature of the block is a desirable characteristic for an antiarrhythmic

drug, as it has a greater effect at higher heart rates.[1][2]

Pharmacodynamics: Quantitative Data
The following tables summarize the in vitro binding affinities and inhibitory concentrations of

Vanoxerine for its primary molecular targets.

Table 1: Monoamine Transporter Binding Affinity and
Uptake Inhibition
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Target Species
Assay
Type

Radioliga
nd

Value (Ki)
Value
(IC50)

Referenc
e(s)

Dopamine

Transporte

r (DAT)

Human
Binding

Affinity
- 9 nM - [5]

Dopamine

Transporte

r (DAT)

Rat

Inhibition of

Dopamine

Uptake

[3H]Dopam

ine
1 nM - [7]

Serotonin

Transporte

r (SERT)

-

Binds with

nanomolar

affinity

- - - [2]

Noradrenal

ine

Transporte

r (NET)

-

>100-fold

lower

affinity than

DAT

- - - [7]

Table 2: Cardiac Ion Channel Blockade

Channel Cell Line
Pacing
Frequency
(Hz)

Value (IC50) Reference(s)

hERG (hKv11.1) HEK-293 0.1 0.00084 µM [4]

L-type Calcium a-MHC-RYR2 0.5 0.17 µM [4]

Sodium

(hNav1.5)
HEK-293 1 0.32 µM [4]

Pharmacokinetics
Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of orally

administered Vanoxerine.
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Table 3: Pharmacokinetic Parameters of Oral Vanoxerine
in Healthy Males

Dose
Cmax
(nmol/L)

AUC
(h·nmol/L)

tmax (h) t½ (h)
Reference(s
)

25 mg 17.9 81 0.91 - [7]

75 mg 81.1 365 0.93 53.5 [7]

125 mg 236.5 1116 1.13 66.0 [7]

Bioavailability: The oral bioavailability of Vanoxerine is significantly influenced by food

intake. Compared to a fasting state, a low-fat meal increased bioavailability by 76%, while a

high-fat meal increased it by 255%.

Distribution: Vanoxerine is highly protein-bound (99%) in plasma.[7]

Metabolism: In vitro studies suggest that Vanoxerine is primarily metabolized by the

cytochrome P450 enzyme CYP3A4, with potential minor contributions from CYP2C8 and

CYP2E1.

Elimination: The majority of Vanoxerine is excreted in the urine, bile, and feces.[7]

Clinical Development and Efficacy
Vanoxerine has undergone clinical trials for both cocaine dependence and atrial fibrillation,

with mixed results.

Cocaine Dependence
Phase I clinical trials conducted by the National Institute on Drug Abuse (NIDA) assessed the

safety and pharmacokinetics of Vanoxerine in healthy volunteers at doses of 25, 50, 75, and

100 mg.[5] Positron Emission Tomography (PET) scans showed that at a 100 mg dose,

Vanoxerine occupied 25-35% of dopamine transporters without producing cocaine-like

behavioral effects, suggesting a low abuse potential.[5] Preclinical studies in rhesus monkeys

demonstrated that Vanoxerine could reduce or eliminate cocaine self-administration.[5]

Despite these promising early findings, development for this indication was halted in Phase II
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due to concerns about QTc interval prolongation, particularly in the context of concurrent

cocaine use.[6]

Atrial Fibrillation
Vanoxerine's multi-ion channel blocking properties led to its investigation as a pharmacological

agent for the conversion of atrial fibrillation (AF) or atrial flutter (AFL) to normal sinus rhythm. A

Phase IIb study showed a statistically significant dose-dependent increase in conversion to

normal sinus rhythm compared to placebo. The highest oral dose (400 mg) achieved a

conversion rate of 84% within 24 hours.

However, a subsequent Phase III trial, RESTORE SR (NCT02454283), was terminated

prematurely due to safety concerns. The trial, which randomized subjects to a single 400 mg

oral dose of Vanoxerine or placebo, found that while Vanoxerine was effective (69%

conversion rate vs. 20% for placebo), its use was associated with a significant risk of

ventricular proarrhythmia (11.5% of patients) in individuals with underlying structural heart

disease.

Experimental Protocols
Detailed methodologies for the key assays used to characterize Vanoxerine's pharmacological

profile are provided below. These represent synthesized protocols based on standard practices

in the field.

Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine

into cells expressing the dopamine transporter.

Materials:

Cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

[³H]Dopamine

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

Test compound (Vanoxerine) and control inhibitor (e.g., cocaine)
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96-well microplates

Scintillation fluid and microplate scintillation counter

Protocol:

Cell Plating: Seed HEK293-hDAT cells into a 96-well plate and culture until a confluent

monolayer is formed.

Pre-incubation: Aspirate the culture medium and wash the cells with Uptake Buffer. Pre-

incubate the cells with various concentrations of Vanoxerine or control compounds in

Uptake Buffer for a specified time (e.g., 10-20 minutes) at 37°C.

Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction. Incubate

for a short period (e.g., 5-10 minutes) at 37°C.

Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the

cells multiple times with ice-cold Uptake Buffer.

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.

Data Analysis: Quantify the radioactivity in a microplate scintillation counter. Non-specific

uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g.,

cocaine). The IC50 value for Vanoxerine is calculated by fitting the data to a sigmoidal dose-

response curve.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac
Ion Channels
This technique is used to measure the effect of a compound on the ionic currents flowing

through specific channels in isolated cells. The following is a generalized protocol for assessing

hERG channel blockade.

Materials:

Cell line stably expressing the ion channel of interest (e.g., HEK293-hERG cells)
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External and internal pipette solutions with appropriate ionic compositions

Patch-clamp amplifier and data acquisition system

Micromanipulator and microscope

Borosilicate glass capillaries for pulling micropipettes

Protocol:

Cell Preparation: Plate cells on glass coverslips for recording.

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-

5 MΩ when filled with the internal solution.

Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette.

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip

and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under

the pipette tip, establishing electrical and diffusive access to the cell's interior.

Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential

(e.g., -80 mV). Apply a specific voltage-step protocol to elicit the ionic current of interest

(e.g., a depolarizing step to activate hERG channels followed by a repolarizing step to

measure the tail current).

Compound Application: After obtaining a stable baseline recording, perfuse the cell with the

external solution containing various concentrations of Vanoxerine.

Data Analysis: Measure the reduction in the peak current amplitude at each concentration of

Vanoxerine. Calculate the IC50 value by fitting the concentration-response data to a suitable

equation (e.g., the Hill equation).

Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the known signaling

interactions and logical relationships of Vanoxerine.
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Caption: Dual mechanisms of Vanoxerine in a neuron and cardiomyocyte.
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Caption: Workflow for key in vitro pharmacological assays.

Summary and Future Directions
Vanoxerine possesses a unique pharmacological profile as a potent dopamine reuptake

inhibitor and a multi-ion channel blocker. While its development for cocaine dependence was

halted due to cardiac safety concerns, its antiarrhythmic properties showed promise in mid-

stage clinical trials. The termination of the Phase III RESTORE SR trial due to proarrhythmic
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risk in patients with structural heart disease highlights the challenges of developing drugs with

potent hERG blocking activity.

Despite its setbacks in clinical development, Vanoxerine remains a valuable tool for

researchers studying the dopamine transporter and cardiac ion channels. Its complex

pharmacology underscores the importance of a thorough understanding of a drug's effects on

multiple targets. Future research may focus on developing analogs of Vanoxerine that retain

the desired therapeutic effects while minimizing off-target liabilities, or exploring its potential in

other therapeutic areas where its unique mechanism of action may be beneficial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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